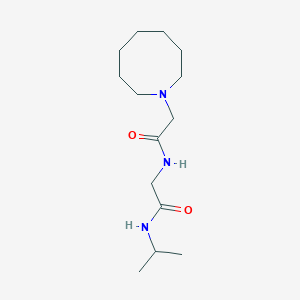![molecular formula C20H24N2O4S B5328235 N-{1-[4-(1-pyrrolidinyl)phenyl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5328235.png)
N-{1-[4-(1-pyrrolidinyl)phenyl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{1-[4-(1-pyrrolidinyl)phenyl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide, also known as BP 897, is a novel and highly selective dopamine D3 receptor antagonist. It was first synthesized in 1994 by a team of researchers at the French pharmaceutical company, Pierre Fabre Medicament. Since then, BP 897 has been extensively studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders.
Mecanismo De Acción
N-{1-[4-(1-pyrrolidinyl)phenyl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide 897 acts as an antagonist at the dopamine D3 receptor, blocking its activity and preventing the release of dopamine. This leads to a decrease in the rewarding effects of drugs of abuse, as well as a reduction in the symptoms of schizophrenia and Parkinson's disease. The exact mechanism by which this compound 897 achieves these effects is still under investigation, but it is thought to involve changes in the activity of other neurotransmitter systems, such as the glutamate and GABA systems.
Biochemical and Physiological Effects:
This compound 897 has been shown to have a number of biochemical and physiological effects in animal models. These include a decrease in the self-administration of drugs of abuse, a reduction in the symptoms of schizophrenia, and an improvement in motor function in Parkinson's disease. These effects are thought to be due to the high selectivity of this compound 897 for the dopamine D3 receptor, which plays a key role in these disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-{1-[4-(1-pyrrolidinyl)phenyl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide 897 for lab experiments is its high selectivity for the dopamine D3 receptor, which allows for more precise manipulation of this receptor in animal models. However, one limitation of this compound 897 is its relatively low potency compared to other dopamine D3 receptor antagonists, which may limit its effectiveness in certain experiments.
Direcciones Futuras
There are a number of future directions for research on N-{1-[4-(1-pyrrolidinyl)phenyl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide 897, including the development of more potent and selective D3 receptor antagonists, the investigation of its effects on other neurotransmitter systems, and the exploration of its potential therapeutic applications in other neurological and psychiatric disorders. Additionally, the use of this compound 897 in combination with other drugs or therapies may lead to more effective treatments for these disorders.
Métodos De Síntesis
The synthesis of N-{1-[4-(1-pyrrolidinyl)phenyl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide 897 involves several steps, starting with the preparation of the key intermediate, 1-[4-(1-pyrrolidinyl)phenyl]ethanol. This intermediate is then reacted with 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride to yield the final product, this compound 897. The synthesis of this compound 897 has been optimized over the years to improve its yield and purity, making it a viable candidate for further research.
Aplicaciones Científicas De Investigación
N-{1-[4-(1-pyrrolidinyl)phenyl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide 897 has been extensively studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders, including drug addiction, schizophrenia, and Parkinson's disease. Its high selectivity for the dopamine D3 receptor makes it a promising candidate for the treatment of these disorders, as the D3 receptor has been implicated in the regulation of reward, motivation, and cognitive function.
Propiedades
IUPAC Name |
N-[1-(4-pyrrolidin-1-ylphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-15(16-4-6-17(7-5-16)22-10-2-3-11-22)21-27(23,24)18-8-9-19-20(14-18)26-13-12-25-19/h4-9,14-15,21H,2-3,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRPKZOQJLGILRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)N2CCCC2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2-ethyl-5-fluoro-3-methyl-1H-indol-7-yl)methyl]-2,5-dimethyl-1,3-oxazole-4-carboxamide](/img/structure/B5328159.png)
![3-(4-chlorophenyl)-5-[2-(4-methoxyphenyl)ethyl]-1,2,4-oxadiazole](/img/structure/B5328166.png)
![ethyl (3-cyano-2,5,7-trimethylpyrazolo[1,5-a]pyrimidin-6-yl)acetate](/img/structure/B5328174.png)
![1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(3-hydroxypropyl)-4-piperidinecarboxamide](/img/structure/B5328181.png)

![1-{1-[(5,7-dimethyl-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperidin-3-yl}pyrrolidin-2-one](/img/structure/B5328197.png)
![benzyl 2-[(4-iodobenzoyl)amino]-3-phenylacrylate](/img/structure/B5328206.png)
![4-methyl-2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-5,6,7,8-tetrahydroquinazoline](/img/structure/B5328212.png)

![N-(tert-butyl)-2-(2-{[(2-furylmethyl)amino]methyl}-6-methoxyphenoxy)acetamide hydrochloride](/img/structure/B5328220.png)
![2-[4-(2-furoyl)-1-piperazinyl]-7-(2-hydroxyphenyl)-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5328227.png)
![2-(1H-indol-3-yl)-1-{[2-(3-nitrophenyl)vinyl]sulfonyl}-1,2-dihydroquinoline](/img/structure/B5328242.png)
![N-[2-(4-hydroxyphenyl)-2-oxoethyl]-N-methylisoquinoline-5-carboxamide](/img/structure/B5328243.png)